endo-BCN-L-Lysine

SPOCQ kinetics quinone-alkene cycloaddition diastereomer comparison

Bioorthogonal conjugation often suffers from high background, poor aqueous solubility, or mixed stereoisomers. endo-BCN-L-Lysine solves this with a strained bicyclo[6.1.0]nonyne (BCN) handle for copper-free click chemistry. - **Cleaner labeling**: Lower lipophilicity than DBCO reduces aggregation & non-specific binding. - **Stereochemical precision**: Single isomer product - critical for PROTAC linker geometry. - **Low background**: Minimal cellular retention vs. TCOK for super-resolution imaging. - **Kinetics**: SPAAC/SPOCQ rates equivalent to exo isomer (1.8 × 10³ M⁻¹s⁻¹).

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
Cat. No. B12058246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-L-Lysine
Molecular FormulaC17H26N2O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1
InChIInChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15-/m0/s1
InChIKeyQLDVOCPEKYLEOT-IXXDHKBRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





endo-BCN-L-Lysine Identity & Specifications


endo-BCN-L-Lysine (CAS: 1493802-96-2) is a non-canonical amino acid derivative of L-lysine bearing the strained bicyclo[6.1.0]nonyne (BCN) handle. With molecular formula C₁₇H₂₆N₂O₄ and molecular weight 322.4 g/mol [1], this compound serves as a click amino acid for strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions [2]. The BCN scaffold enables copper-free bioorthogonal conjugation with azide- or tetrazine-bearing molecules [3]. The compound is commercially supplied as a research-grade building block for PROTAC linker synthesis, genetic code expansion, and bioconjugation workflows.

endo-BCN-L-Lysine: In-Class Substitution Limitations


Substituting endo-BCN-L-Lysine with alternative click handles introduces quantifiable performance trade-offs across reaction kinetics, stereochemical homogeneity, cellular labeling background, and linker hydrophilicity. Although both endo- and exo-BCN diastereomers exhibit near-identical SPAAC reactivity toward azides [1], their divergent stereochemistry alters product profiles in fused-ring cycloaddition outcomes. Compared with DBCO-based reagents, BCN demonstrates lower lipophilicity advantageous for aqueous bioconjugation [2]. Versus TCO-based systems, BCN provides substantially reduced non-specific cellular retention, enabling cleaner intracellular labeling [3]. Selection of endo-BCN-L-Lysine specifically ensures stereochemically defined conjugation products while maintaining the rapid kinetics and aqueous compatibility characteristic of the BCN scaffold.

endo-BCN-L-Lysine Differentiation Evidence


SPOCQ Cycloaddition Rate: endo- vs. exo-BCN

In strain-promoted oxidation-controlled quinone (SPOCQ) cycloaddition reactions, endo-BCN-CH₂OH and exo-BCN-CH₂OH exhibit near-identical second-order rate constants. The rate equivalence confirms that endo-BCN stereochemistry does not impair reactivity relative to the exo isomer in this reaction manifold [1].

SPOCQ kinetics quinone-alkene cycloaddition diastereomer comparison

BCN vs. DBCO: Lipophilicity and Aqueous Compatibility

BCN possesses lower lipophilicity compared to dibenzocyclooctyne (DBCO) systems, which reduces non-specific hydrophobic interactions and improves performance in aqueous reaction environments. Unlike DBCO, BCN contains a plane of symmetry that prevents formation of stereoisomeric product mixtures [1].

lipophilicity aqueous solubility SPAAC

BCN vs. TCO: Intracellular Labeling Specificity

In direct comparative evaluation of unnatural amino acids for intracellular protein labeling, BCN-lysine (BCNK) demonstrated clean removal from cells via washing with no or minimal labeling background. In contrast, trans-cyclooctene-lysine (TCOK) exhibited problematic non-specific sticking to the cell interior despite superior kinetic efficiency for the Diels-Alder reaction [1].

intracellular labeling genetic code expansion non-specific retention

SPAAC Kinetics: BCN vs. DBCO in Peptide Ligation

In SPAAC ligation reactions employing hydrophilic azide-containing amino acids, DBCO and BCN demonstrate comparable second-order rate constants within the same peptide conjugation system. This indicates that BCN provides SPAAC reactivity in the same order of magnitude as DBCO while offering distinct structural advantages [1].

SPAAC kinetics peptide ligation second-order rate constant

endo-BCN-L-Lysine Validated Application Scenarios


PROTAC Linker Synthesis with Stereochemical Definition

endo-BCN-L-Lysine serves as a click amino acid linker for PROTAC molecule assembly, leveraging the BCN group for strain-promoted azide-alkyne cycloaddition. The symmetric nature of the BCN scaffold ensures a single stereoisomeric conjugation product, avoiding the complex mixtures that can arise with asymmetric cyclooctyne systems . This stereochemical homogeneity is critical for PROTAC development where linker geometry influences ternary complex formation and degradation efficiency.

Genetic Code Expansion for Super-Resolution Imaging

When genetically incorporated into proteins of interest (e.g., β-actin, vimentin), BCNK enables site-specific labeling with tetrazine-fluorophores via rapid IEDDA reactions. The demonstrated ability to wash out unincorporated BCNK with minimal background [1] directly enables high-resolution STORM imaging of cytoskeletal ultrastructure, a capability compromised when using TCOK due to persistent non-specific cellular retention [2].

Aqueous Bioconjugation Minimizing Hydrophobic Artifacts

The lower lipophilicity of the BCN scaffold relative to DBCO-based reagents [3] makes endo-BCN-L-Lysine preferable for bioconjugation reactions conducted in aqueous buffers. This property reduces aggregation, non-specific binding to hydrophobic surfaces, and precipitation issues common with highly aromatic click handles, improving conjugation yield and reproducibility.

SPOCQ Cycloaddition for Quinone Bioconjugation

For applications employing strain-promoted oxidation-controlled quinone (SPOCQ) cycloaddition, endo-BCN-L-Lysine delivers second-order rate constants functionally equivalent to the exo isomer (1.8 × 10³ vs. 1.7 × 10³ M⁻¹ s⁻¹) [4]. Researchers may select the endo stereoisomer based on synthetic accessibility or downstream stereochemical requirements without kinetic compromise.

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